![molecular formula C13H13FN2O B1385777 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone CAS No. 1152867-99-6](/img/structure/B1385777.png)

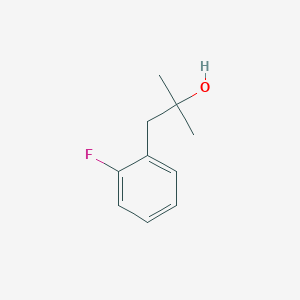

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone

Overview

Description

“1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” is a chemical compound with a molecular formula of C5H6N2O . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free synthesis of (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones has been described . The synthesis involved a greener approach and the compounds were characterized using IR, NMR (1H, 13C), mass spectrometry, and elemental analyses .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a compound was determined by single-crystal X-ray diffraction at 111 K and room temperature together with isobaric thermal expansion . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” are not available, similar compounds have been studied for their reactivity. For instance, a cobalt (II) iodide complex with bis (3,5-dimethyl-1H-pyrazol-1-yl)methane has been synthesized and characterized by electron spectroscopy and X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and MS of a similar compound have been provided . The compound had a yield of 86%, a melting point of 169–172 °C, and a molecular weight of 352 .Scientific Research Applications

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of aminoketones . Aminoketones are valuable intermediates in the synthesis of various heterocyclic compounds . The process involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in acetonitrile, leading to the formation of a white precipitate which is then filtered and dried .

Ligand Chemistry

In ligand chemistry, this compound can act as a ligand due to the presence of the pyrazole ring, which is known for its coordination ability with various metals. This makes it useful in the preparation of metal complexes that have applications in catalysis and materials science .

Medicinal Chemistry

The pyrazole moiety is a significant pharmacophore in medicinal chemistry. It is present in various therapeutic agents due to its biological activity. This compound could be used as a starting material for the synthesis of potential drugs with anti-inflammatory, analgesic, and antipyretic properties .

Antileishmanial and Antimalarial Research

The compound has shown promise in antileishmanial and antimalarial research. Molecular simulation studies have indicated that derivatives of this compound exhibit a fitting pattern in the active site of certain enzymes, characterized by lower binding free energy, which is crucial for the development of new treatments .

Material Science

In material science, the compound’s derivatives can be utilized to modify surface properties of materials. This is particularly relevant in the creation of specialized coatings that can provide improved resistance to environmental factors or enhanced interaction with other substances .

Analytical Chemistry

As an analytical standard, this compound can be used in the calibration of instruments and the development of analytical methods. Its well-defined structure and stability make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Safety and Hazards

Future Directions

The future directions for the study of “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a study has suggested the synthesis of new heterocyclic ligands and the study of the catecholase activity of catalysts based on copper (II) .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The solubility, stability, and bioavailability of similar pyrazole derivatives can be influenced by factors such as the presence of functional groups, the ph of the environment, and the specific formulation used .

Result of Action

Similar pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, antitumoral, and inhibition of tubulin polymerization .

Action Environment

The action, efficacy, and stability of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .

properties

IUPAC Name |

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWLGIFBSASET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)

![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)

![2-[(2-Furylmethyl)amino]nicotinic acid](/img/structure/B1385707.png)

![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)

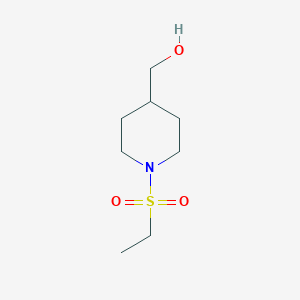

![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B1385713.png)

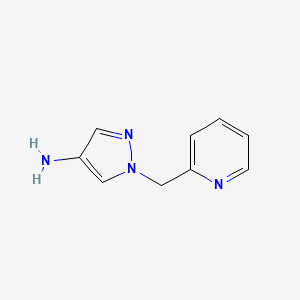

![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)